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Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
(Ethylamino)ethanol (CAS No: 110-73-6), a compound relevant in various chemical and

pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for

compound identification, characterization, and quality control.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 2-(Ethylamino)ethanol in a

structured tabular format for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of 2-(Ethylamino)ethanol exhibits distinct signals corresponding to

the different proton environments in the molecule. The data presented was acquired in a

chloroform-d (CDCl₃) solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b046374?utm_src=pdf-interest
https://www.benchchem.com/product/b046374?utm_src=pdf-body
https://www.benchchem.com/product/b046374?utm_src=pdf-body
https://www.benchchem.com/product/b046374?utm_src=pdf-body
https://www.benchchem.com/product/b046374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment (Structure: HO-

CH₂-CH₂-NH-CH₂-CH₃)
Chemical Shift (δ) [ppm] Multiplicity

HO-CH₂- ~3.66 Triplet (t)

-CH₂-NH- ~2.75 Triplet (t)

-NH-CH₂-CH₃ ~2.70 Quartet (q)

-CH₂-CH₃ ~1.13 Triplet (t)

OH, NH ~3.18 Broad Singlet (br s)

¹³C NMR Data

Precise experimental ¹³C NMR data for 2-(Ethylamino)ethanol is not readily available in public

databases. The following are predicted chemical shifts based on the molecular structure and

known ranges for similar functional groups.

Assignment (Structure: HO-C¹H₂-C²H₂-NH-

C³H₂-C⁴H₃)
Predicted Chemical Shift (δ) [ppm]

C¹ (HO-CH₂-) 60 - 65

C² (-CH₂-NH-) 50 - 55

C³ (-NH-CH₂-) 45 - 50

C⁴ (-CH₃) 14 - 18

The IR spectrum of 2-(Ethylamino)ethanol, typically recorded as a neat liquid film, shows

characteristic absorption bands for its alcohol and secondary amine functional groups.
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Vibrational Mode
Characteristic Absorption

Range [cm⁻¹]
Intensity

O-H Stretch (Hydrogen-

bonded)
3500 - 3200 Strong, Broad

N-H Stretch 3500 - 3300 Medium

C-H Stretch (sp³ hybridized) 3000 - 2850 Medium to Strong

C-O Stretch 1260 - 1050 Strong

C-N Stretch 1250 - 1020 Medium

The mass spectrum of 2-(Ethylamino)ethanol obtained via electron ionization (EI) shows a

molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment Ion

89 5.7 [M]⁺ (Molecular Ion)

58 100.0 [CH₂=N⁺H-CH₂-CH₃]

30 77.1 [CH₂=N⁺H₂]

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical sample like 2-(Ethylamino)ethanol.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Reporting

Obtain pure 2-(Ethylamino)ethanol

Dissolve in CDCl₃
Add TMS Prepare neat liquid film Dilute in suitable solvent

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (EI)

Process FID
(FT, Phasing, Baseline Correction) Identify characteristic peaks Analyze mass-to-charge ratios

and fragmentation patterns

Compile Spectroscopic Data
(Tables and Interpretation)

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 2-(Ethylamino)ethanol.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

Accurately weigh approximately 10-20 mg of high-purity 2-(Ethylamino)ethanol into a

clean, dry vial.
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Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Add a small drop of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¹H NMR Data Acquisition (Example for a 400 MHz spectrometer):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard single-pulse sequence.

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Data Acquisition (Example for a 100 MHz spectrometer):

Utilize a proton-decoupled pulse program.

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to

achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum by setting the TMS peak to 0 ppm.

For ¹H NMR, integrate the peaks to determine the relative proton ratios.
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Sample Preparation (Neat Liquid Film):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a single drop of neat 2-(Ethylamino)ethanol directly onto the center of the ATR

crystal.

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The acquired sample spectrum is automatically ratioed against the background spectrum

to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption peaks.

Sample Preparation:

Prepare a dilute solution of 2-(Ethylamino)ethanol in a volatile organic solvent such as

methanol or acetonitrile (e.g., ~1 mg/mL).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas

chromatography (GC) inlet.

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound, for instance, m/z 10 to 150.

Data Analysis:
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Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound

(89.14 g/mol ).

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

Compare the obtained spectrum with a reference library for confirmation.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 2-(Ethylamino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046374#spectroscopic-data-for-2-ethylamino-
ethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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